1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone
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Overview
Description
1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a phenylsulfonyl group and a vinyl group.
Preparation Methods
The synthesis of 1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-aminoacetophenone with 2,2-bis(phenylsulfonyl)ethylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Scientific Research Applications
1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The phenylsulfonyl groups are known to participate in various chemical reactions, including nucleophilic and electrophilic interactions. These interactions can lead to the formation of stable complexes with target molecules, influencing their biological activity and chemical properties .
Comparison with Similar Compounds
1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, leading to different chemical properties and reactivity.
1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)butanone: The butanone derivative exhibits different physical and chemical properties due to the longer carbon chain.
1-(4-((2,2-Bis(phenylsulfonyl)vinyl)amino)phenyl)pentanone: This compound has an even longer carbon chain, resulting in further variations in its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-[4-[2,2-bis(benzenesulfonyl)ethenylamino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S2/c1-17(24)18-12-14-19(15-13-18)23-16-22(29(25,26)20-8-4-2-5-9-20)30(27,28)21-10-6-3-7-11-21/h2-16,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQOEZZUOOYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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